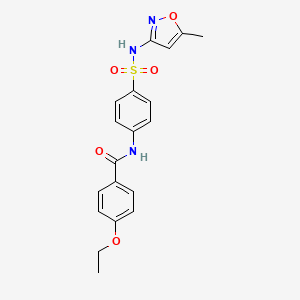

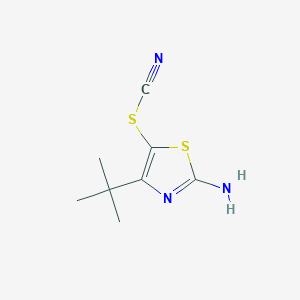

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of sulfamethoxazole . Sulfamethoxazole is a sulfonamide antibiotic that interferes with bacterial folic acid synthesis and growth by blocking the conversion of PABA to the coenzyme dihydrofolic acid .

Molecular Structure Analysis

The molecular structure of a similar compound, N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide, has been analyzed . The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

Analgesic and Anti-inflammatory Properties : Sulfamethoxazole derivatives, sharing a similar structural motif with 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, have demonstrated significant analgesic and anti-inflammatory activities. These compounds have shown promising results in various biological assays, indicating potential applications in pain and inflammation management (Sahoo et al., 2020).

Antimicrobial Activity : The antibacterial and antifungal properties of sulfamethoxazole derivatives have been explored, with certain compounds exhibiting activity against resistant strains of Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. This suggests their potential use in treating infections caused by these pathogens (Sahoo et al., 2020).

Environmental Applications : The abiotic transformation of sulfamethoxazole under denitrifying conditions highlights its persistence in water systems and the formation of transformation products. This study provides insight into the environmental behavior of sulfamethoxazole derivatives and underscores the importance of considering such transformation products in environmental monitoring and assessment (Nödler et al., 2012).

Material Science and Coating Applications

- Flame Retardant and Antimicrobial Coatings : Research into sulfonamide (Schiff base) ligands and their copper metal complexes has revealed their efficacy as flame retardant and antimicrobial additives in polyurethane varnishes. These findings open avenues for the development of safer and more effective surface coatings for various materials (El‐Wahab et al., 2020).

Antioxidant and Antibacterial Properties

- Antioxidant and Antibacterial Studies : The synthesis and characterisation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives have shown good antibacterial activity against Staphylococcus aureus, alongside potent antioxidant properties. These compounds, by virtue of their structural elements, could serve as models for designing new antioxidants and antibacterials (Karanth et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-26-16-8-4-14(5-9-16)19(23)20-15-6-10-17(11-7-15)28(24,25)22-18-12-13(2)27-21-18/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDKXOPWINMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)